molecular formula C19H14BrN3O2 B5175637 Phenyl 3-(3-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxylate

Phenyl 3-(3-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxylate

Cat. No.: B5175637
M. Wt: 396.2 g/mol
InChI Key: VRUUORQMZUANJJ-UHFFFAOYSA-N
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Description

Phenyl 3-(3-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxylate is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenyl group, a cyanoethyl group, and a pyrazole carboxylate moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of Phenyl 3-(3-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the bromophenyl and cyanoethyl groups. Common reagents used in these reactions include bromine, phenylhydrazine, and ethyl cyanoacetate. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography are often employed to purify the final compound.

Chemical Reactions Analysis

Phenyl 3-(3-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group in the compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Phenyl 3-(3-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Phenyl 3-(3-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl and cyanoethyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Phenyl 3-(3-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxylate can be compared with other similar compounds, such as:

    Phenyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxylate: This compound has a chlorophenyl group instead of a bromophenyl group, leading to different chemical and biological properties.

    Phenyl 3-(3-fluorophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxylate: The presence of a fluorophenyl group imparts unique characteristics to this compound, making it distinct from the bromophenyl derivative.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

phenyl 3-(3-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O2/c20-15-7-4-6-14(12-15)18-17(13-23(22-18)11-5-10-21)19(24)25-16-8-2-1-3-9-16/h1-4,6-9,12-13H,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUUORQMZUANJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CN(N=C2C3=CC(=CC=C3)Br)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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